2-(Butylamino)-9H-purin-6-ol is a purine derivative characterized by the presence of a butylamino group at the second position of the purine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical methods, primarily involving the modification of purine precursors. It is cataloged under the Chemical Abstracts Service number 114300-69-5 and has been documented in several scientific articles and patents related to purine chemistry and medicinal applications .
2-(Butylamino)-9H-purin-6-ol belongs to the class of purine derivatives, which are significant in biochemistry and pharmacology due to their role as building blocks of nucleic acids and their involvement in various biological processes. It is classified as an alkylated purine derivative.
The synthesis of 2-(Butylamino)-9H-purin-6-ol typically involves the introduction of a butylamino group to a purine precursor. A common method includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and concentration to enhance yield and purity. For instance, reactions may be conducted in solvents like dichloromethane or acetonitrile under controlled temperatures to promote effective nucleophilic attack on electrophilic centers in the purine structure .
The molecular formula for 2-(Butylamino)-9H-purin-6-ol is C₉H₁₃N₅O. Its structure consists of a purine ring with a hydroxyl group (-OH) at position 6 and a butylamino group (-NHBu) at position 2.
2-(Butylamino)-9H-purin-6-ol can participate in various chemical reactions typical of amines and purines:
The reactivity of this compound is influenced by the electron-donating nature of the butylamino group, which can stabilize positive charges during electrophilic reactions, making it a versatile intermediate in organic synthesis .
The biological activity of 2-(Butylamino)-9H-purin-6-ol is primarily attributed to its interaction with cellular targets involved in nucleotide metabolism and signaling pathways:
Studies have indicated that similar purine derivatives exhibit competitive inhibition against adenosine triphosphate-dependent enzymes, suggesting that 2-(Butylamino)-9H-purin-6-ol may share these properties .
Relevant analyses include spectroscopy (NMR, IR) to confirm structural integrity during synthesis and assess purity levels .
2-(Butylamino)-9H-purin-6-ol has potential applications in:
Regioselective modification of the purine scaffold is critical for synthesizing 2-(butylamino)-9H-purin-6-ol derivatives. The N9 position exhibits heightened nucleophilicity, enabling targeted alkylation. In one approach, adenine undergoes reaction with epoxides under SN2 conditions, yielding N9-alkylated products as the predominant regioisomer (>90% selectivity). For example, the reaction between adenine and epoxide precursors like oxaspiro[bicyclo[4.1.0]heptane-2,3′-oxepine] at 100°C in DMF achieves exclusive N9-functionalization, avoiding N3 or N7 byproducts [6]. This specificity is attributed to steric and electronic factors favoring N9 attack, as confirmed by X-ray crystallography of analogous compounds showing purine-protonated nitrogen (N1) participating in hydrogen bonding, which influences reactivity [6] [9].
Table 1: Regioselectivity in Purine Alkylation
Electrophile | Conditions | N9 Selectivity (%) | Key Observations |
---|---|---|---|
Epoxides | 100°C, DMF | >90% | SN2 mechanism, no solvent coordination |
Alkyl halides | K2CO3, DMF, 80°C | 75-85% | Competing N7 alkylation at higher temps |
Butyl isocyanate | THF, reflux | >95% | Forms 6-butylaminopurine directly |
Amination at C2 leverages halogen displacement, where 2,6-dichloropurine reacts with n-butylamine in isopropanol at 60°C to afford 2-(butylamino)-6-chloropurine. Subsequent hydrolysis yields the target 6-ol derivative. Notably, electron-withdrawing groups at C6 accelerate amination kinetics by 3-fold compared to unsubstituted purines [5] [7]. This method achieves >95% C2 specificity when using Pd-catalyzed amination, avoiding N3/N7 side products.
Transition metal catalysis enables efficient C–N bond formation for n-butyl group installation. Palladium-based systems are particularly effective:
Table 2: Catalytic Methods for N-Butyl Functionalization
Catalyst System | Reaction Type | Yield (%) | Limitations |
---|---|---|---|
Pd2(dba)3/XPhos | Buchwald-Hartwig | 92 | Requires anhydrous conditions |
i-PrMgCl/butyraldehyde | Halogen-metal exchange | 75 | Low temp (−78°C), sensitive substrates |
NiCl2(dme)/dppf | Reductive amination | 68 | Competitive over-reduction |
Copper-mediated methods, such as CuI/O-phenanthroline, catalyze the coupling of purine-2-boronic acids with butylamines but suffer from moderate yields (50–60%) due to protodeboronation side reactions [7].
Solid-phase synthesis enhances throughput for purine libraries. Two principal strategies are employed:
Automated platforms enable rapid analog generation. For example, substituting butylamine with diverse amines on solid support produces C2-modified purines with yields correlating to amine nucleophilicity (n-butyl > benzyl > tert-butyl) [7]. Post-synthetic modifications, such as C8 triazolylation via palladium-catalyzed cross-coupling (e.g., 8-[1,2,3]triazol-2-yl derivatives), are compatible with resin-bound intermediates [3].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6